Methyl 2,1-benzoxazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,1-benzoxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)5-13-10-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPZHCYISGJXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CON=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 2,1 Benzoxazole 5 Carboxylate and Its Derivatives
Classical Approaches to Benzoxazole (B165842) Ring Formation
Traditional methods for synthesizing the benzoxazole scaffold have long been established, primarily relying on condensation and cyclization reactions. These foundational techniques are valued for their reliability and the use of accessible starting materials.
Condensation Reactions Involving 2-Aminophenols and Carboxylic Acid Derivatives
One of the most fundamental and widely used methods for constructing the benzoxazole ring is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as acid chlorides or esters. nih.govjocpr.com This reaction typically requires high temperatures and often utilizes a dehydrating agent or catalyst like polyphosphoric acid (PPA) to facilitate the cyclization and removal of water. ijpbs.com
The synthesis of derivatives of Methyl 2,1-benzoxazole-5-carboxylate via this method starts with Methyl 3-amino-4-hydroxybenzoate. This precursor contains the essential 2-aminophenol structure with the methyl carboxylate group correctly positioned. By reacting this starting material with various carboxylic acids, a diverse range of 2-substituted benzoxazole-5-carboxylates can be achieved. For instance, the reaction with p-tert-butyl benzoic acid in PPA yields the corresponding 2-(4-tert-butyl-phenyl)-benzoxazole derivative. ijpbs.com
Table 1: Examples of Benzoxazole Synthesis via Condensation with PPA
| 2-Aminophenol Derivative | Carboxylic Acid Derivative | Product | Reference |
|---|---|---|---|
| 2,4-diaminophenol | p-tert-butyl benzoic acid | 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole | ijpbs.com |
| 2,4-diaminophenol | 4-methylsalicylic acid | 5-amino-2-(20-hydroxy-40-methylphenyl) benzoxazole | ijpbs.comglobalresearchonline.net |
This method's primary advantage is its straightforwardness and the broad availability of carboxylic acids, allowing for extensive variation at the 2-position of the benzoxazole ring. However, the harsh reaction conditions, such as high temperatures and the use of strong acids, can limit its applicability for substrates with sensitive functional groups. nih.gov
Cyclization Reactions with Cyanogen (B1215507) Bromide
Another classical approach for synthesizing specific benzoxazole derivatives involves cyclization with cyanogen bromide (CNBr). This method is particularly effective for producing 2-aminobenzoxazoles. The reaction proceeds by treating a 2-aminophenol derivative with cyanogen bromide in a suitable solvent like methanol. ijpbs.comresearchgate.net
For the specific synthesis of Methyl 2-amino-2,1-benzoxazole-5-carboxylate, the precursor Methyl 3-amino-4-hydroxybenzoate is reacted with cyanogen bromide. researchgate.net This reaction provides a direct route to the 2-amino substituted version of the target compound. The process is generally carried out at room temperature and offers good yields. ijpbs.comresearchgate.net This electrophilic cyanating agent facilitates the formation of the oxazole (B20620) ring, incorporating a nitrogen atom at the 2-position. ijpbs.comglobalresearchonline.net
Reaction Scheme for Methyl 2-aminobenzo[d]oxazole-5-carboxylate Synthesis researchgate.net
| Precursor | Reagent | Conditions | Product | Yield |
|---|
Contemporary and Sustainable Synthetic Protocols
Modern synthetic chemistry has driven the development of more efficient, sustainable, and versatile methods for benzoxazole synthesis. These protocols often employ transition metal catalysts to achieve transformations under milder conditions with greater functional group tolerance. nitrkl.ac.in
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly copper and palladium, have emerged as powerful catalysts for constructing the benzoxazole ring through various cross-coupling strategies. nitrkl.ac.inresearchgate.net These methods offer significant advantages over classical approaches, including milder reaction conditions and improved yields.
Copper catalysis provides several pathways for benzoxazole synthesis. These include the hydroamination of alkynones, tandem cyclization of 2-halophenols with amidines, and intramolecular C-O bond formation. rsc.orgrsc.orgnih.govacs.org Copper-catalyzed methods are often favored due to the low cost and low toxicity of the metal compared to other transition metals.
One prominent copper-catalyzed route involves the intramolecular oxidative C-O coupling of anilides. acs.org This process typically uses a copper(II) catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and can use air as the terminal oxidant, enhancing the sustainability of the reaction. nih.govacs.org While direct synthesis of this compound using this specific method is not detailed, the general applicability suggests that N-(2-hydroxy-5-methoxycarbonylphenyl) amides could serve as viable precursors.
Table 2: Conditions for Copper-Catalyzed Benzoxazole Synthesis acs.org
| Method | Catalyst | Oxidant | Solvent | Temperature |
|---|---|---|---|---|
| Method A | Cu(OTf)₂ | O₂ (balloon) | o-xylene | 140 °C |
Another approach is the copper-catalyzed tandem cyclization of 2-halophenols with amidines, which proceeds without the need for ligands or oxidants, using inexpensive copper chloride (CuCl) as the catalyst. rsc.org
Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully applied to the synthesis and functionalization of benzoxazoles. nih.govrsc.org Palladium-catalyzed direct arylation allows for the formation of C-C bonds at the C2 position of the benzoxazole ring, providing a straightforward route to 2-arylbenzoxazoles. rsc.orgresearchgate.net
This protocol involves the intermolecular C-H–C-H cross-coupling between a pre-formed benzoxazole and an unactivated arene or the coupling of a benzoxazole with an aryl halide. nih.govrsc.org For derivatives like this compound, this means the core ring could be synthesized first and then functionalized at the 2-position. Efficient catalyst systems, such as Pd(OAc)₂ combined with specific ligands like NiXantphos, can even enable these reactions to occur at room temperature, a significant improvement over traditional high-temperature methods. nih.gov
Table 3: Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles nih.gov
| Catalyst System | Base | Solvent | Temperature | Product Yields |
|---|
This method avoids the pre-functionalization often required in other cross-coupling reactions, making it a more atom-economical approach. The development of such protocols provides a powerful tool for creating libraries of 2-arylbenzoxazole-5-carboxylate derivatives for further study.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. rsc.orgrsc.org The direct coupling of microwave energy with the molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve purity. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of a wide array of benzoxazole derivatives.
The primary approach for synthesizing benzoxazoles, including derivatives like this compound, under microwave irradiation involves the condensation of 2-aminophenols with various substrates such as carboxylic acids, aldehydes, or nitriles. rsc.orgnih.gov For instance, the direct coupling of carboxylic acids with 2-aminophenol has been achieved under microwave irradiation in solvent and metal-free conditions, accommodating aliphatic, aromatic, and heteroaromatic carboxylic acids. growingscience.com
One notable application involves the reaction of 2-aminophenols with aromatic aldehydes in the presence of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] under solvent-free microwave irradiation. researchgate.net This method provides 2-arylbenzoxazoles in good to excellent yields, with the DES acting as a catalyst that also facilitates rapid heat transfer from the microwave irradiation to the reactants. researchgate.net The reusability of the DES adds to the green credentials of this approach. researchgate.net Another efficient one-pot synthesis of benzoxazoles involves the PIFA-promoted cyclocondensation of 2-aminophenols with aldehydes under microwave irradiation, which has been shown to produce good to excellent yields. mdpi.com
The following table summarizes representative examples of microwave-assisted benzoxazole synthesis, highlighting the reaction conditions and outcomes.
| Reactants | Catalyst/Solvent | Microwave Conditions | Product Yield | Reference |
| 2-Aminophenol, Aromatic Aldehydes | [CholineCl][oxalic acid] (DES), Solvent-free | Not specified | Good to Excellent | researchgate.net |
| 2-Aminophenols, Aldehydes | Phenyliodine bis(trifluoroacetate) (PIFA) | Not specified | Good to Excellent | mdpi.com |
| 2-Aminophenol, Carboxylic Acids | Catalyst and Solvent-Free | Not specified | Good | growingscience.com |
| 2-Aminothiophenols/2-aminophenols, Aldehydes | PIFA | Not specified | Good to Excellent | nih.gov |
Ultrasound-Assisted Synthetic Pathways
Ultrasound irradiation has been recognized as a green and efficient alternative energy source for promoting chemical reactions. researchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates and yields. researchgate.net
For the synthesis of benzoxazole derivatives, ultrasound has been employed to facilitate the condensation of 2-aminophenols with aldehydes. A notable green method involves the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a catalyst under solvent-free sonication. researchgate.net This approach allows for the synthesis of various benzoxazole derivatives in moderate to good yields with a significantly reduced reaction time of 30 minutes. researchgate.net A key advantage of this method is the easy separation of the magnetic catalyst from the reaction mixture for reuse. researchgate.net
Another study demonstrated the synthesis of novel benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) in ethanol (B145695) under ultrasonic irradiation at room temperature, achieving high yields in short reaction times. nih.gov
| Reactants | Catalyst/Solvent | Sonication Conditions | Product Yield | Reference |
| 2-Aminophenols, Aromatic Aldehydes | LAIL@MNP, Solvent-free | 70 °C, 30 min | Up to 90% | researchgate.net |
| Azo-linked salicylic acid derivatives, 2-amino-4-chlorophenol | Ethanol | Room Temperature | High | nih.gov |
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, typically performed using a ball mill, represents a highly efficient and environmentally friendly approach to chemical synthesis by minimizing or eliminating the use of solvents. This technique utilizes mechanical energy to induce chemical reactions between solid reactants.
A convenient solvent-free method for the synthesis of benzoxazole derivatives has been developed using recyclable ZnO nanoparticles as a catalyst under ball-milling conditions. rsc.org This strategy is not only efficient for a range of substrates but is also scalable to multi-gram quantities and allows for easy product isolation. rsc.org The reaction proceeds by grinding a mixture of a 2-aminophenol, an aldehyde, and the ZnO-NP catalyst in a ball mill.
This mechanochemical approach aligns well with the principles of green chemistry due to its solvent-free nature and the reusability of the catalyst. The process has been shown to be effective for the synthesis of benzothiazoles and benzimidazoles as well. rsc.org
| Reactants | Catalyst | Milling Conditions | Product Yield | Reference |
| 2-Aminophenol, Aldehydes | ZnO-NPs | Not specified | High | rsc.org |
Green Chemistry Methodologies in Benzoxazole Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes for important heterocyclic compounds like benzoxazoles. These methodologies aim to reduce waste, use less hazardous substances, and improve energy efficiency.
Catalyst-Free and Solvent-Free Conditions
A significant advancement in green synthesis is the development of catalyst-free and solvent-free reaction conditions. An efficient protocol has been established for the preparation of benzoxazoles from the reaction of acyl chlorides with o-substituted aminoaromatics using a catalytic amount of silica-supported sodium hydrogen sulphate under solvent-free conditions. nih.gov This method features a simple workup procedure, high yields, and the use of an easily available and reusable eco-friendly catalyst. nih.gov
Furthermore, a Brønsted acidic ionic liquid gel has been utilized as an efficient heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde (B42025) under solvent-free conditions. nih.gov This method provides high yields, and the catalyst can be easily recovered and reused multiple times without a significant loss in activity. nih.gov
Utilization of Deep Eutectic Solvents
Deep eutectic solvents (DESs) have emerged as a new class of ionic liquids with desirable properties such as low cost, low toxicity, and biodegradability, making them attractive green reaction media. dntb.gov.ua A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a DES as a catalyst under solvent-free conditions. elsevierpure.com This reaction proceeds smoothly with a wide range of substrates, affording the desired products in high yields within a short reaction time. dntb.gov.ua The DES can be easily recovered and reused without a significant loss of its catalytic activity. dntb.gov.ua
The use of [CholineCl][oxalic acid] as a DES catalyst in the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes further highlights the synergy between green chemistry principles and modern synthetic techniques. researchgate.net
| Green Methodology | Reactants | Catalyst/Solvent | Conditions | Key Advantages | Reference |
| Catalyst-Free/Solvent-Free | Acyl chlorides, o-substituted aminoaromatics | Silica-supported sodium hydrogen sulphate | Not specified | Simple workup, high yield, reusable catalyst | nih.gov |
| Catalyst-Free/Solvent-Free | 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | 130 °C, 5 h | High yields, recyclable catalyst, simple workup | nih.gov |
| Deep Eutectic Solvents | Benzoxazoles, Aromatic aldehydes | [ZnCl2][ethylene glycol]4 | Not specified | High yields, short reaction time, recyclable catalyst | elsevierpure.com |
| Deep Eutectic Solvents (MW) | 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] | Microwave irradiation | Good to excellent yields, recyclable catalyst | researchgate.net |
Oxidative Cyclization Methodologies
Oxidative cyclization is a prominent strategy for the synthesis of benzoxazoles, often starting from readily available phenols or their derivatives. These methods typically involve the formation of a C-N bond and a C-O bond in a single cascade process.
A facile and environmentally friendly method for synthesizing 2-aminobenzoxazoles involves the ring opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization. organic-chemistry.org This process uses catalytic amounts of FeCl3 and aqueous H2O2 as a green oxidant, providing the desired products in excellent yields. organic-chemistry.org
Another approach involves the direct oxidative cyclization of catechols and primary amines to construct benzoxazoles. This can be achieved using a DDQ/EA system or a milder and greener O2/water system, with the latter being particularly effective for synthesizing C-2 alkyl-substituted benzoxazoles.
Iron-catalyzed oxidative coupling/cyclization has also been reported for the synthesis of benzoxazoles from phenol (B47542) derivatives and benzoyl aldehyde oximes at room temperature, utilizing an inexpensive iron(III) catalyst.
| Starting Materials | Reagents/Catalyst | Key Features | Reference |
| Benzoxazoles, Secondary amines | FeCl3, H2O2 | Environmentally friendly, excellent yields | organic-chemistry.org |
| Catechols, Primary amines | DDQ/EA or O2/water | Simple, green, and economical | |
| Phenol derivatives, Benzoyl aldehyde oximes | Iron(III) catalyst | Room temperature reaction, inexpensive catalyst |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficient synthesis of the 2,1-benzisoxazole core relies heavily on the careful optimization of various reaction parameters. Strategies generally focus on maximizing the yield of the desired product while minimizing side reactions and the formation of impurities. Two prominent pathways for which optimization data is available are the reductive cyclization of ortho-nitroaryl compounds and the reaction of nitroarenes with benzylic C-H acids.
Reductive Cyclization of ortho-Nitrobenzoates:
A primary route to the 2,1-benzisoxazolone precursors of compounds like this compound involves the partial reduction of a nitro group to a hydroxylamine (B1172632), followed by an intramolecular base-mediated cyclization. nih.gov The choice of reducing agent and reaction conditions is critical for success.
Initial methods employing reagents such as zinc and ammonium (B1175870) chloride were found to be suboptimal, often resulting in poor yields, decomposition of the intermediate, and competitive dimerization leading to undesired azoxy species. nih.gov A significant improvement was achieved by utilizing a catalytic system of rhodium on carbon (Rh/C) with hydrazine (B178648) as the reducing agent. This one-pot, two-step protocol under mild conditions generates the intermediate hydroxylamines which can be cyclized in situ by washing with an aqueous base like 1 M NaOH, leading to good or excellent yields of the 2,1-benzisoxazolone product without requiring extensive purification. nih.govdigitellinc.com
Further optimization has been explored in related base-mediated reductive cyclizations. In the synthesis of a hexahydro-2,6-methano-1-benzazocine ring system from a ketone-tethered nitrobenzene, a systematic study revealed that temperature and reactant concentration were key variables. A breakthrough in yield was achieved by diluting the reaction mixture, which increased the product yield from 55% to an excellent 82%. researchgate.net
Below is a data table summarizing the optimization of a model base-mediated reductive cyclization.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (3.0) | DMF | 150 | 0.1 | 37 |
| 2 | K₂CO₃ (5.0) | DMF | 150 | 0.1 | 55 |
| 3 | K₂CO₃ (5.0) | DMF | 100 | 0.1 | 25 |
| 4 | K₂CO₃ (5.0) | DMF | 200 | 0.1 | 40 |
| 5 | K₂CO₃ (5.0) | DMF | 150 | 0.01 | 82 |
More recently, sustainable electrochemical methods have been developed. The cathodic reduction of nitroarenes in a simple undivided cell provides direct access to 2,1-benzisoxazoles under environmentally benign conditions. Optimization of this protocol involves screening parameters such as the electrode material (with reticulated vitreous carbon often being optimal), supporting electrolyte, and solvent system to achieve yields as high as 81%. rsc.org This method also demonstrates excellent scalability, highlighting its potential for preparative applications. rsc.org
Synthesis from Nitroarenes and Benzylic C-H Acids:
An alternative and general method for forming 3-aryl-2,1-benzisoxazoles involves the reaction of nitroarenes with carbanions generated from C-H acids like phenylacetonitrile (B145931). nih.gov The optimization of this process requires a careful balance of a strong base to generate the carbanion and a silylating agent to promote the subsequent cyclization cascade.
The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. A detailed study on the reaction between 4-chloronitrobenzene and phenylacetonitrile demonstrated that a combination of potassium tert-butoxide (t-BuOK) as the initial base, followed by the addition of chlorotrimethylsilane (B32843) (TMSCl) and a second, larger quantity of t-BuOK, gave the highest yields. nih.govresearchgate.net The choice of silylating agent and the amount and type of the second base were shown to be critical for maximizing product formation. nih.gov
The following table presents data from the optimization of this reaction.
| Entry | Silylating Agent (equiv.) | Second Base (equiv.) | Yield (%) |
|---|---|---|---|
| 1 | TMSCl (4) | t-BuOK (5) | 75 |
| 2 | TMSCl (2) | t-BuOK (5) | 64 |
| 3 | TMSCl (4) | t-BuOK (3) | 55 |
| 4 | TESCl (4) | t-BuOK (5) | 68 |
| 5 | TBDMSCl (4) | t-BuOK (5) | 30 |
| 6 | TMSCl (4) | DBU (5) | 41 |
Chemo-, Regio-, and Stereoselectivity in Benzoxazole Synthesis
Achieving high levels of selectivity is a fundamental challenge in the synthesis of complex organic molecules. In the context of this compound and its derivatives, chemo- and regioselectivity are of primary importance, while stereoselectivity is less relevant for the synthesis of the aromatic core itself.
Chemoselectivity:
Chemoselectivity is crucial in the reductive cyclization of ortho-nitrobenzoate precursors. The key transformation is the partial reduction of the nitro group to a hydroxylamine. Over-reduction to the corresponding amine would lead to different cyclization pathways (e.g., formation of lactams) or other side products. The optimized use of Rh/C with hydrazine selectively performs this transformation without affecting other reducible functional groups, such as the methyl ester. nih.gov This contrasts with less selective, harsher reducing conditions that can lead to a mixture of products. nih.gov
Similarly, electrochemical methods offer a high degree of chemoselectivity. By carefully controlling the cathode potential, it is possible to selectively reduce the nitro group in the presence of a wide array of other functional groups, including amides, esters, ethers, and halogens, which remain untouched during the reaction. rsc.org
Regioselectivity:
Regioselectivity dictates the specific orientation of the ring closure, ensuring the formation of the 2,1-benzisoxazole isomer over other possibilities. In the synthesis involving the reaction of nitroarenes with carbanions of C-H acids, the reaction exhibits high regioselectivity. The initial nucleophilic attack of the carbanion occurs at the carbon atom ortho to the nitro group. nih.govresearchgate.net This is governed by the electron-withdrawing nature of the nitro group, which activates the ortho and para positions towards nucleophilic attack. The subsequent cyclization cascade, promoted by a silylating agent and base, proceeds from this specific σH-adduct intermediate to yield the 2,1-benzisoxazole structure exclusively. nih.gov This directed pathway prevents the formation of other isomers that might arise from attack at different positions on the aromatic ring.
Stereoselectivity:
For the synthesis of the planar, aromatic 2,1-benzisoxazole ring system, stereoselectivity is generally not a consideration as no stereocenters are formed in the heterocyclic core. Stereoselectivity would become a critical factor in subsequent reactions involving the modification of the benzisoxazole scaffold, such as the introduction of chiral substituents or the reduction of the heterocyclic ring to a non-aromatic, saturated system like a 1,3-dihydro-2,1-benzisoxazole, if it were to create a new stereocenter. nih.gov
Mechanistic Investigations of Reactions Involving Methyl 2,1 Benzoxazole 5 Carboxylate
Proposed Reaction Pathways for Benzoxazole (B165842) Formation
The synthesis of the 2,1-benzisoxazole (anthranil) core, and by extension Methyl 2,1-benzoxazole-5-carboxylate, can be approached through several strategic pathways, primarily involving the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. nih.gov Key precursors typically feature ortho-positioned substituents that can react to form the characteristic N-O bond of the isoxazole (B147169) ring.
One of the most common methods involves the reductive cyclization of ortho-nitro-substituted aromatic compounds. nih.govnih.gov For the target molecule, a plausible precursor would be a methyl 2-nitro-3-aroylbenzoate derivative. The reaction proceeds by reducing the nitro group to a hydroxylamine (B1172632) or a related intermediate, which then undergoes intramolecular condensation with an adjacent carbonyl group. acs.org
Another significant pathway is the thermal or photochemical decomposition of ortho-azido carbonyl compounds. nih.govsciforum.netresearchgate.net In this approach, a precursor like methyl 3-azido-4-formylbenzoate would be synthesized. Upon heating or irradiation, the azide (B81097) group expels nitrogen gas (N₂) to form a highly reactive nitrene intermediate. sciforum.net This nitrene can then attack the ortho-carbonyl group, leading to the formation of the 2,1-benzisoxazole ring. nih.govnih.gov Computational studies on related systems suggest that this cyclization is often rapid and thermodynamically favored. researchgate.net
A more recent strategy involves the acid-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles. organic-chemistry.org This method proceeds via acid-promoted enolization followed by an intramolecular cyclization and subsequent loss of a cyanide group. organic-chemistry.org This pathway highlights the versatility of using nitroarenes as precursors for anthranil (B1196931) synthesis. nih.gov
Table 1: Key Synthetic Pathways to the 2,1-Benzisoxazole Core
| Pathway | Typical Precursor | Key Transformation | Ref. |
| Reductive Cyclization | ortho-Nitro carbonyl compound | Reduction of nitro group followed by intramolecular condensation | nih.govnih.gov |
| Azide Decomposition | ortho-Azido carbonyl compound | Thermal/photochemical N₂ extrusion to form a nitrene, followed by cyclization | nih.govsciforum.netresearchgate.net |
| Decyanative Cyclization | 2-(2-Nitrophenyl)acetonitrile | Acid-promoted intramolecular cyclization and decyanation | organic-chemistry.org |
Role of Catalysts and Reagents in Reaction Progression
The choice of catalysts and reagents is critical for directing the reaction towards the desired 2,1-benzisoxazole product and achieving high yields.
In reductive cyclization pathways, the selection of the reducing agent is paramount. Historically, reagents like zinc dust in the presence of ammonium (B1175870) chloride were used, but these often led to over-reduction and the formation of aniline (B41778) byproducts. acs.org Modern methods employ more controlled reducing systems. For instance, catalytic hydrogenation using catalysts like Rhodium on carbon (Rh/C) with hydrazine (B178648) offers a milder and more selective reduction of the nitro group to the hydroxylamine stage, facilitating efficient cyclization. nih.govacs.org
For pathways involving azide decomposition , the progression is typically initiated by heat (thermolysis) or UV light (photolysis) rather than a chemical catalyst. nih.govresearchgate.net However, in some photochemical cyclizations of 2-azidobenzoic acids, the presence of a base is crucial. The base deprotonates the acid, and the resulting 2-azidobenzoate anion is the key species that undergoes photolysis to initiate ring closure. nih.govnih.gov
In acid-catalyzed cyclizations , such as the decyanative pathway, strong acids play a dual role. organic-chemistry.org A superacid like triflic acid (TfOH) acts as a catalyst to promote the initial enolization of the precursor and then facilitates the intramolecular cyclization and the final elimination of the cyano group. organic-chemistry.org The use of a strong acid under solvent-free conditions has been shown to complete these reactions almost instantly at room temperature. organic-chemistry.org Metal catalysts, such as those based on copper or iron, are also employed in various benzoxazole syntheses, often facilitating C-H activation or cross-coupling steps that lead to the cyclization precursor. organic-chemistry.orgorganic-chemistry.org
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the formation of 2,1-benzisoxazoles, several key intermediates have been proposed and, in some cases, detected.
The nitrene is a central intermediate in syntheses starting from ortho-azido carbonyl compounds. sciforum.net Formed upon the extrusion of dinitrogen, the singlet nitrene is highly electrophilic and readily attacks the nearby carbonyl oxygen to form the isoxazole ring. Its existence is often inferred from the reaction products, as its high reactivity makes direct observation difficult. In some photochemical reactions, the nitrene can rearrange to other intermediates like benzazirines before forming the final product. nih.gov
In reductive cyclization pathways, the hydroxylamine derivative is a critical intermediate. acs.org The partial reduction of an ortho-nitrobenzoate stops at the hydroxylamine stage, which is then poised for intramolecular nucleophilic attack on the adjacent ester or carbonyl group, followed by dehydration to yield the 2,1-benzisoxazole ring. This intermediate is more stable than a nitrene and its formation can sometimes be confirmed spectroscopically before the final cyclization step.
Another proposed intermediate in certain base-catalyzed reactions involving nitroarenes is a σ-adduct . nih.govresearchgate.net For example, in the reaction of a nitroarene with a benzylic C-H acid, the reaction may proceed through the formation of an adduct where the carbanion attacks the aromatic ring. nih.gov This adduct can then rearrange and eliminate water to form a nitroso intermediate, which subsequently cyclizes. nih.govresearchgate.net
Examination of Radical and Ionic Reaction Mechanisms
The formation of the 2,1-benzoxazole ring can proceed through either ionic or radical pathways, depending on the specific reaction conditions and precursors.
Ionic mechanisms are predominant in many of the classical synthetic routes. For example, the acid-catalyzed decyanative cyclization involves protonation, enolization, and intramolecular nucleophilic attack—all steps characteristic of an ionic pathway. organic-chemistry.org Similarly, base-mediated cyclizations, where a deprotonated species acts as a nucleophile, also fall under this category. nih.gov The formation and subsequent cyclization of hydroxylamine intermediates in reductive pathways are also typically described by ionic, nucleophilic attack-elimination steps. acs.org
Kinetic and Thermodynamic Aspects of Benzoxazole Cyclization
The efficiency and outcome of a cyclization reaction are governed by both kinetic and thermodynamic factors. While specific quantitative data for this compound is not available, general principles can be applied.
Kinetically , the rate of reaction is influenced by several factors, including the nature of the substituents, the reaction temperature, and the presence of catalysts. Electron-withdrawing groups on the benzene ring can influence the reactivity of the participating functional groups. The energy barrier for the cyclization step is critical. For instance, in the rearrangement of nitrene intermediates, the rate-limiting step is often the initial formation of the nitrene itself. nih.gov In acid-catalyzed reactions, the concentration of the acid can directly control the reaction rate by influencing the concentration of the protonated, activated intermediate. organic-chemistry.org Some reactions, like the TfOH-promoted decyanative cyclization, are extremely fast, suggesting a very low activation energy barrier under those conditions. organic-chemistry.org
Solvent Effects on Reaction Dynamics
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the mechanistic pathway.
For reactions proceeding through ionic intermediates or polar transition states, polar solvents are generally preferred as they can stabilize charged species. For example, in the base-mediated photochemical cyclization of 2-azidobenzoic acids, polar protic solvents can solvate the crucial 2-azidobenzoate anion, facilitating the reaction. nih.govnih.gov The study of anthranilic acid (a related structural motif) in various solvents showed that hydrogen-bond donating ability is a dominant factor in solvating the molecule's polar groups. elsevierpure.com
In contrast, some reactions are more efficient in aprotic solvents or even under solvent-free conditions. Aprotic solvents like DMF or DMSO can be effective for reactions involving strong bases. nih.gov The TfOH-promoted decyanative cyclization was found to be most efficient when performed without any solvent, highlighting a case where solvent participation is detrimental or unnecessary. organic-chemistry.org The choice of solvent can also influence conformational equilibria of the starting material, potentially affecting the proximity of the reacting groups and thus the rate of intramolecular cyclization.
Table 2: Influence of Solvent Type on Reaction Dynamics
| Solvent Type | General Effect | Example Reaction Context | Ref. |
| Polar Protic (e.g., Ethanol (B145695), Water) | Stabilizes ionic species and H-bonds with reactants/intermediates. | Base-mediated photochemical cyclization of 2-azidobenzoic acids. | nih.govelsevierpure.com |
| Polar Aprotic (e.g., DMF, DMSO) | Solubilizes polar reactants without protonating strong bases. | Base-promoted cyclizations of nitroarenes. | nih.gov |
| Non-polar (e.g., Toluene, Hexane) | Favors non-polar reactants and radical pathways. | Often used in thermal decompositions. | - |
| Solvent-Free | Maximizes reactant concentration, can accelerate reactions dramatically. | TfOH-promoted decyanative cyclization. | organic-chemistry.org |
Derivatization and Functionalization Studies of Methyl 2,1 Benzoxazole 5 Carboxylate
Strategies for Modification at the Benzoxazole (B165842) Ring Positions
Functionalization at the C-2 Position
The C-2 position of the benzoxazole ring is a primary site for introducing structural diversity. A common and effective strategy for the synthesis of 2-substituted benzoxazoles is the cyclization of appropriately functionalized precursors. nih.gov This approach allows for the direct incorporation of a desired substituent at the C-2 position during the formation of the benzoxazole core. nih.gov
One of the most prevalent methods involves the condensation of 2-aminophenols with a variety of carbonyl compounds such as carboxylic acids, aldehydes, esters, and acyl chlorides. researchgate.net For instance, the reaction of 2-aminophenol (B121084) with carboxylic acids can be catalyzed by methanesulfonic acid, which generates the corresponding acid chlorides in situ, leading to excellent yields of 2-substituted benzoxazoles. researchgate.net This method is compatible with a range of functional groups, including chloro, bromo, nitro, and methoxy groups. researchgate.net Another approach utilizes triflic anhydride (Tf₂O) and 2-fluoropyridine to activate tertiary amides, which then react with 2-aminophenols to form 2-substituted benzoxazoles. nih.gov This cascade reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination. nih.gov
Direct C-H functionalization at the C-2 position represents a more atom-economical approach. nih.govresearchgate.net This strategy avoids the need for pre-functionalized substrates and allows for the introduction of a wide variety of functional groups. researchgate.net For example, organocatalytic protocols using 1-iodo-4-nitrobenzene as a catalyst and oxone as an oxidant have been developed for the synthesis of 2-substituted benzoxazoles from anilides via oxidative C-H functionalization and subsequent C-O bond formation. acs.org
The introduction of aryl groups at the C-2 position has been achieved through palladium- and copper-catalyzed direct arylation of benzoxazole with arylboronic acids. beilstein-journals.org Additionally, nickel-catalyzed direct arylation with arylboronic acids under an oxygen atmosphere has been reported. beilstein-journals.org These methods provide efficient routes to 2-arylbenzoxazoles, which are a significant class of benzoxazole derivatives.
The following table summarizes various methods for the synthesis of 2-substituted benzoxazoles, which can be adapted for the functionalization of methyl 2,1-benzoxazole-5-carboxylate precursors.
| Precursor | Reagent/Catalyst | Type of Reaction | Reference |
| 2-Aminophenol and Carboxylic Acid | Methanesulfonic Acid | Condensation/Cyclization | researchgate.net |
| 2-Aminophenol and Tertiary Amide | Triflic Anhydride/2-Fluoropyridine | Activation/Cyclization | nih.gov |
| Anilide | 1-Iodo-4-nitrobenzene/Oxone | C-H Functionalization/Oxidative Cyclization | acs.org |
| Benzoxazole | Arylboronic Acid/Pd(II) and Cu(II) | Direct Arylation | beilstein-journals.org |
| 2-Aminophenol and Aldehyde | Samarium Triflate | Condensation/Cyclization | organic-chemistry.org |
Substituent Effects at the C-5 Position
The nature and position of substituents on the benzoxazole ring significantly influence the molecule's biological activity and reactivity. nih.gov The methyl carboxylate group at the C-5 position of this compound is an electron-withdrawing group, which can impact the electronic properties of the entire scaffold.
Research has shown that electron-donating groups at the C-5 position can increase the yield of the cyclization reaction to form the benzoxazole ring. researchgate.net Conversely, the presence of an electron-withdrawing group like a carboxylic acid on the benzene (B151609) ring has been observed to prevent cyclization in certain reaction conditions. researchgate.net This suggests that the methyl carboxylate at C-5 may influence the feasibility and efficiency of certain synthetic routes.
Introduction of Heterocyclic Moieties onto the Benzoxazole Scaffold
Attaching other heterocyclic rings to the benzoxazole scaffold is a common strategy to create more complex molecules with potentially enhanced biological activities. This can be achieved by either forming the new heterocyclic ring on a pre-existing benzoxazole core or by constructing the benzoxazole ring onto a molecule that already contains another heterocycle.
One approach involves the derivatization of a functional group on the benzoxazole ring. For example, 2-mercaptobenzoxazole can serve as a versatile starting material for the synthesis of various fused and appended heterocyclic systems. researchgate.net The mercapto group can be converted to a hydrazino group, which can then be reacted with various reagents to form pyridazinone, phthalazinone, and 1,2,4-triazole rings. researchgate.net The 2-mercaptobenzoxazole can also be reacted with chloroacetic acid and subsequently with ortho-amino aniline (B41778) to yield a benzimidazole-containing derivative. researchgate.net
Another strategy is to use a multi-component reaction to build a complex heterocyclic system in a single step. For instance, an isocyanide-based multicomponent reaction has been used to synthesize pyrrole-fused dibenzoxazepines. beilstein-journals.org This reaction involves the in situ formation of a 1,4-dipole from a benzoxazepine imine and an acetylenedicarboxylate, which is then trapped by an isocyanide to form the pyrrole ring fused to the seven-membered benzoxazepine core. beilstein-journals.org
The following table provides examples of heterocyclic moieties that have been introduced onto a benzoxazole scaffold.
| Starting Benzoxazole Derivative | Reagents | Resulting Heterocyclic Moiety | Reference |
| 2-Mercaptobenzoxazole | Hydrazine (B178648) hydrate, then carboxylic anhydride | Pyridazinone/Phthalazinone | researchgate.net |
| 2-Mercaptobenzoxazole | Hydrazine hydrate, then CS₂/NaOH | 1,2,4-Triazole | researchgate.net |
| 2-Mercaptobenzoxazole | Chloroacetic acid, then o-phenylenediamine | Benzimidazole (B57391) | researchgate.net |
| Benzoxazepine imine | Acetylenedicarboxylate, Isocyanide | Pyrrole (fused) | beilstein-journals.org |
Exploration of Linker Chemistry and Scaffold Diversity
The use of linkers and the exploration of scaffold diversity are important aspects of drug discovery and materials science. By introducing linkers, different molecular fragments can be connected to the benzoxazole core, leading to a wide range of new chemical entities. "Scaffold hopping" is a strategy employed to identify alternative core structures that retain similar biological activity to a known active compound. nih.gov
In the context of benzoxazole derivatives, linker chemistry can be utilized in solid-phase synthesis to generate libraries of compounds. For example, a traceless linker strategy has been developed for the solid-supported synthesis of 5-benzoylbenzimidazoles, a concept that could be applied to benzoxazole synthesis. researchgate.net This involves attaching a building block to a solid support via a linker, carrying out a series of reactions, and then cleaving the final product from the support.
The diversity of the benzoxazole scaffold can be expanded by exploring different synthetic routes that allow for the incorporation of a wide variety of substituents. The choice of starting materials and reaction conditions can lead to diverse substitution patterns on the benzoxazole ring. For instance, the condensation of 2-aminophenols with various carboxylic acids, aldehydes, or other carbonyl compounds is a versatile method for creating a library of 2-substituted benzoxazoles. researchgate.net
Multi-Component Reactions for Complex Benzoxazole Derivatives
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net MCRs are highly efficient and atom-economical, making them an attractive strategy for the synthesis of diverse libraries of compounds. researchgate.net
Several MCRs have been developed for the synthesis of benzoxazole derivatives. For example, a copper-catalyzed MCR has been reported for the synthesis of substituted benzoxazoles under mild conditions. rsc.org Isocyanide-based MCRs are particularly versatile for the synthesis of various heterocyclic compounds, including those containing a benzoxazole moiety. beilstein-journals.org
A one-pot, three-component reaction for the synthesis of pyrrole-fused dibenzoxazepines involves the reaction of a cyclic imine (dibenzoxazepine), an isocyanide, and a gem-diactivated olefin under solvent- and catalyst-free conditions. beilstein-journals.org Another example is a four-component reaction of malononitrile, aldehydes, isocyanides, and a cyclic imine to produce pyrrole-fused heterocycles. beilstein-journals.org While not directly starting with this compound, these MCRs demonstrate the potential for creating complex benzoxazole-containing scaffolds in a highly efficient manner.
The Robinson-Gabriel reaction is another example that can be utilized in a multicomponent fashion to synthesize highly functionalized oxazoles, which could be extended to benzoxazole systems. tandfonline.com
The following table illustrates the types of complex heterocyclic systems that can be generated using multi-component reactions.
| Reaction Type | Reactants | Resulting Scaffold | Reference |
| Copper-Catalyzed MCR | 2-Aminophenol, Aldehyde, etc. | Substituted Benzoxazole | rsc.org |
| Isocyanide-Based MCR | Cyclic Imine, Isocyanide, Acetylenedicarboxylate | Pyrrole-fused Dibenzoxazepine | beilstein-journals.org |
| Robinson-Gabriel-Type MCR | Phenylenediamine, 2-hydroxy-1,4-naphthoquinone, Arylglyoxal, Acetonitrile (B52724) | Benzo[a]phenazin-5-ol linked to Oxazole (B20620) | tandfonline.com |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments can provide a complete picture of the carbon-hydrogen framework.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For Methyl 2,1-benzoxazole-5-carboxylate, the spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl ester protons. The aromatic region would display a complex pattern dictated by the substitution on the benzene (B151609) ring. The proton at C4 would likely appear as a doublet, coupled to H3. The proton at C6 would be a doublet of doublets, coupled to H7, and the proton at C7 would also be a doublet, coupled to H6. The methyl group of the ester function would appear as a distinct singlet, typically in the range of 3.9-4.1 ppm. wikipedia.org
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this molecule is predicted to show nine distinct signals. Key resonances would include the carbonyl carbon of the ester group (expected around 166-168 ppm), the carbons of the heterocyclic ring, and the carbons of the benzene portion of the molecule. The methyl carbon of the ester would be found significantly upfield (around 52-54 ppm). tci-thaijo.org
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insight into the electronic structure of the nitrogen-containing heterocycle. For the 2,1-benzoxazole ring, the nitrogen atom is part of a C=N-O system. The ¹⁵N chemical shift would be characteristic of this environment and would be sensitive to substitution on the aromatic ring, providing confirmation of the heterocyclic core. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous structures.
| Position | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H) |
| - | -OCH₃ | 3.9 - 4.1 | s |
| C4 | H | 7.8 - 8.0 | d |
| C6 | H | 7.6 - 7.8 | dd |
| C7 | H | 7.4 - 7.6 | d |
| - | -C=O | 166 - 168 | - |
| C3a | C | 150 - 152 | - |
| C7a | C | 140 - 142 | - |
| C4, C5, C6, C7 | C | 110 - 130 | - |
| - | -OCH₃ | 52 - 54 | - |
2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H6 with H7), confirming their ortho relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). An HSQC spectrum would definitively assign each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the methyl protons to the ester carbonyl carbon, and from the aromatic protons (H4 and H6) to the carbonyl carbon, unambiguously placing the ester group at the C5 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This can help confirm stereochemistry and conformation. For a planar molecule like this, a NOESY spectrum could show a correlation between the C4 proton and the methyl ester protons, confirming their spatial proximity.
For largely planar and rigid molecules such as this compound, significant conformational changes are not expected upon cooling. Low-temperature NMR studies would likely show only minor changes in chemical shifts and sharpening of signals. This technique is more critical for flexible molecules where it can be used to slow down the interconversion between different conformers, allowing for their individual study.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₇NO₃), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. Common adducts such as [M+H]⁺ and [M+Na]⁺ are often observed in ESI-MS. The precise mass measurement distinguishes the compound from other isomers with the same nominal mass.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Adduct | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₉H₇NO₃ | 177.0426 |
| [M+H]⁺ | C₉H₈NO₃ | 178.0499 |
| [M+Na]⁺ | C₉H₇NNaO₃ | 200.0318 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. The most prominent peak would be the strong C=O stretching vibration of the ester group. Other key bands would include C-O stretching for the ester, C=N stretching from the heterocyclic ring, and various C=C and C-H vibrations associated with the aromatic system.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Ester C=O | Stretch | 1730 - 1715 | Strong |
| Heterocyclic C=N | Stretch | 1650 - 1630 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Ester C-O | Stretch | 1300 - 1100 | Strong |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method provides the empirical formula of the compound, which can be compared against the theoretical composition calculated from its molecular formula, C₉H₇NO₃. uni.lu The primary purpose of this analysis is to verify the atomic composition and assess the purity of a synthesized batch, ensuring it is free from significant impurities that would alter the elemental ratios.
The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. For this compound (C₉H₇NO₃), with a molecular weight of 177.16 g/mol , the expected percentages are crucial benchmarks for experimental verification. researchgate.net Correspondence between the experimentally determined values and the theoretical values is a key indicator of the sample's compositional integrity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 61.02% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.98% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.91% |
| Oxygen | O | 15.999 | 3 | 47.997 | 27.09% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the purification, separation, and purity assessment of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography and Thin-Layer Chromatography (TLC): Column chromatography is a widely used preparative technique for purifying synthesized benzoxazoles. In several syntheses of related compounds, crude products were purified by column chromatography using silica (B1680970) gel (SiO₂) as the stationary phase. nih.gov The mobile phase, or eluent, is typically a mixture of solvents, such as petroleum ether/dichloromethane or hexane/ethyl acetate (B1210297) (EtOAc), with the polarity adjusted to achieve optimal separation. nih.govrsc.org Thin-layer chromatography (TLC) is often used alongside column chromatography to monitor the progress of a reaction and to identify the appropriate solvent system for separation, with visualization achieved under UV light. rsc.org Flash chromatography, a variation of column chromatography that uses pressure to speed up solvent flow, is particularly effective for separating structural isomers. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound with high resolution and sensitivity. Reverse-phase (RP) HPLC methods have been developed for various benzoxazole (B165842) and benzimidazole (B57391) derivatives. sielc.comnih.gov These methods can accurately quantify the main compound and detect trace impurities or degradation products, making them suitable as stability-indicating assays. nih.govresearchgate.net A typical HPLC setup for a related benzoxazole involved a mobile phase of acetonitrile (B52724) and water with a modifying agent like phosphoric or formic acid. sielc.com
Table 2: Examples of Chromatographic Conditions for Benzoxazole Derivatives
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (SiO₂) | Petroleum ether/Dichloromethane (70/30 to 60/40 v/v) | Purification of methyl 1,3-benzoxazole-2-carboxylate | nih.gov |
| Preparative TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (4/1) | Purification of 5-chloro-2-phenylbenzo[d]oxazole | rsc.org |
| Flash Chromatography | Silica Gel | Petroleum ether to 80/20 petroleum ether/ethyl acetate | Separation of nitro-1,4-benzodioxane-2-carboxylate isomers | mdpi.com |
| Flash Chromatography | Not specified | Not specified | Separation of benzimidazole carboxylate isomers | nih.gov |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Analysis of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- | sielc.com |
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and packing in the solid state.
While specific crystallographic data for this compound has not been detailed in the consulted literature, a comprehensive single-crystal X-ray diffraction analysis has been performed on its isomer, methyl 1,3-benzoxazole-2-carboxylate , which shares the identical molecular formula C₉H₇NO₃. researchgate.netnih.gov The analysis of this isomer serves as an excellent proxy to illustrate the depth of structural information obtainable for this class of compounds.
The study revealed that methyl 1,3-benzoxazole-2-carboxylate crystallizes in the monoclinic P2₁ space group. researchgate.netnih.gov The crystal structure is characterized by an almost planar molecular conformation. In the crystal lattice, the molecules adopt a flattened herringbone arrangement, where stacking is stabilized by π–π interactions between the aromatic systems. nih.govresearchgate.net The packing is further defined by strong C—H⋯N and weak C—H⋯O hydrogen bonds, as well as C–O⋯π interactions, which link the molecules into a stable, three-dimensional network. researchgate.netnih.gov Single crystals suitable for this type of analysis were grown by the slow evaporation of a solution of the compound. nih.gov
Table 3: Crystallographic Data for the Isomer Methyl 1,3-benzoxazole-2-carboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇NO₃ |
| Formula Weight | 177.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 6.8165 (3) |
| b (Å) | 4.4676 (2) |
| c (Å) | 13.2879 (6) |
| β (°) | 95.1319 (16) |
| Volume (ų) | 403.04 (3) |
| Z (molecules/unit cell) | 2 |
| Data Collection & Refinement | |
| Temperature (K) | 193 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 9084 |
| Independent reflections | 1954 |
| R-factor (R[F² > 2σ(F²)]) | 0.030 |
| Goodness-of-fit (S) | 1.10 |
Computational and Theoretical Investigations of Methyl 2,1 Benzoxazole 5 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation for a given molecular geometry to provide detailed information about electron distribution, orbital energies, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.govmarmara.edu.tr Studies on related benzoxazole (B165842) derivatives demonstrate that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can accurately predict structural parameters like bond lengths and angles. nih.govresearchgate.net
For Methyl 2,1-benzoxazole-5-carboxylate, DFT calculations would reveal the distribution of electron density across the molecule. The benzoxazole ring system features significant π-conjugation, leading to a planar geometry that facilitates electron delocalization. nih.gov The electron-withdrawing carboxylate group at the 5-position influences the electronic properties of the entire molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. malayajournal.org In similar molecules, the oxygen and nitrogen atoms of the oxazole (B20620) ring are typically electron-rich sites. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. irjweb.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net For aromatic heterocyclic compounds like benzoxazoles, the HOMO is typically a π-orbital associated with the fused ring system, while the LUMO is a π* anti-bonding orbital. Analysis of the HOMO and LUMO electron density distributions can predict how the molecule will interact with other species. malayajournal.org The energy gap can be used to calculate global reactivity descriptors, which provide quantitative measures of molecular reactivity. irjweb.com
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | -(I + A) / 2 | Describes the escaping tendency of electrons from a system. researchgate.net |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |
This table presents the theoretical principles; specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of a molecule's conformational flexibility and dynamic behavior in various environments, such as in a solvent or within a crystal lattice. nih.govrsc.org
For a molecule like this compound, MD simulations can explore the rotational freedom around single bonds, such as the bond connecting the carboxylate group to the benzoxazole ring. These simulations can identify the most stable conformations and the energy barriers between them. nih.gov Furthermore, MD can be used to understand how the molecule interacts with solvent molecules and how it behaves in a condensed phase, providing insights into properties like diffusion and solvation energies. rsc.org
Molecular Modeling of Chemical Interactions and Orientations
Molecular modeling techniques are used to visualize and analyze the three-dimensional structures of molecules and their interactions. For this compound, modeling can predict how individual molecules orient themselves in a crystal lattice and what types of non-covalent interactions are dominant. nih.gov
Studies on similar benzoxazole structures have revealed the importance of several types of intermolecular interactions:
Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O and C-H···N interactions can play a significant role in stabilizing the crystal structure. nih.govresearchgate.net
π–π Stacking: The planar aromatic benzoxazole ring can interact with neighboring rings through π–π stacking interactions, which are crucial for the packing of molecules in the solid state. nih.govresearchgate.net
Quantitative Structure-Relationship (QSR) Modeling Principles
Quantitative Structure-Relationship (QSR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and a specific property of interest. This can be a physical property (e.g., boiling point), a chemical property (e.g., reactivity), or a biological activity. The core principle of QSR is that the properties of a chemical are determined by its molecular structure.
In QSR modeling for a series of compounds like benzoxazole derivatives, various molecular descriptors are calculated for each molecule. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a model that correlates these descriptors with the observed property. Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding further research and development.
Prediction of Molecular Behaviors and Process Optimization through Simulation
Computational simulations are invaluable for predicting the behavior of molecules under different conditions and for optimizing chemical processes. By integrating data from quantum chemical calculations and molecular dynamics, it is possible to build multiscale models that can simulate complex chemical systems.
For this compound, simulations could be used to:
Predict Reaction Mechanisms: DFT calculations can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how the molecule is formed or how it reacts. marmara.edu.tr
Optimize Reaction Conditions: By simulating a reaction under various temperatures, pressures, and solvent conditions, it is possible to identify the optimal parameters for maximizing product yield and minimizing byproducts.
Screen for Properties: Computational methods can be used to screen virtual libraries of related compounds for desired properties, such as specific electronic or optical characteristics, before committing to their synthesis. This high-throughput screening can significantly accelerate the discovery of new functional materials.
Theoretical Frameworks for Understanding Excited-State Dynamics and Proton Transfer
The excited-state dynamics of benzoxazole derivatives, including processes like excited-state intramolecular proton transfer (ESIPT), are complex phenomena that are often elucidated through a combination of spectroscopic experiments and computational chemistry. While direct theoretical studies on this compound are not extensively available in the current literature, the theoretical frameworks applied to analogous benzoxazole compounds provide a robust foundation for understanding its potential behavior. These frameworks primarily rely on quantum chemical calculations to map out potential energy surfaces, identify key intermediates and transition states, and simulate the temporal evolution of the molecule after photoexcitation.
A cornerstone of these investigations is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.gov These methods are widely used to explore the electronic structure and properties of molecules in both their ground and excited states. For instance, in studies of similar benzoxazole derivatives, DFT and TD-DFT calculations have been instrumental in predicting absorption and emission spectra, which can then be compared with experimental data to validate the computational model. nih.govnih.gov
The investigation of ESIPT, a process observed in many benzoxazole derivatives, heavily relies on these theoretical tools. nih.govnih.govnih.gov The process involves the transfer of a proton between a donor and an acceptor group within the same molecule upon electronic excitation. Theoretical studies typically model this by constructing the potential energy surface of the first excited state (S₁) along the proton transfer coordinate. nih.gov This allows for the determination of the energy barriers for both the forward and reverse proton transfer reactions. A low energy barrier in the excited state facilitates the ESIPT process, leading to the formation of a transient tautomeric species with distinct fluorescent properties. nih.gov
To provide a more detailed picture of the dynamics, molecular dynamics simulations in both the ground and excited states can be performed. nih.gov These simulations allow for the exploration of the conformational landscape of the molecule and can reveal how different molecular motions are coupled. nih.govacs.org For example, in a comprehensive study on a bis(benzoxazole)-based overcrowded alkene, DFT calculations and molecular dynamics simulations were used to uncover that the photochemical E-Z isomerization of the central double bond is directional and results in a mixture of metastable isomers. nih.govacs.org
Furthermore, the influence of the solvent environment on the excited-state dynamics and proton transfer is a critical aspect that is often investigated theoretically. nih.gov Solvatochromism, the change in the color of a substance with the polarity of the solvent, can be modeled to understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, can inhibit or facilitate the ESIPT reaction. nih.gov
The table below summarizes key computational parameters and findings from theoretical studies on related benzoxazole compounds, which could serve as a basis for future investigations into this compound.
| Computational Method | Investigated Property | Key Findings for Related Benzoxazoles |
| DFT/TD-DFT | Electronic transitions, Potential energy surfaces | Accurate prediction of absorption and emission wavelengths; determination of energy barriers for ESIPT. nih.govnih.gov |
| Molecular Dynamics | Conformational changes, reaction pathways | Elucidation of coupled molecular motions and directional isomerization pathways. nih.govacs.org |
| Quantum Chemical Calculations | Solvatochromism, Hydrogen bonding effects | Demonstration of ESIPT inhibition by solvent polarity and intermolecular hydrogen bonding. nih.gov |
Applications in Chemical Science and Materials Research
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
The 2,1-benzisoxazole (anthranil) ring system is recognized as a versatile building block in organic synthesis, primarily for the construction of carbon-nitrogen bonds and various nitrogen-containing heterocycles. rsc.orgchemimpex.com Anthranils are valued as aminating synthons, participating in a variety of transformations including cross-coupling reactions, C-H aminations, and annulations to form more complex molecular architectures. rsc.org The unique reactivity of the anthranil (B1196931) scaffold stems from the N-O bond, which can be cleaved under certain conditions to generate reactive intermediates.
While specific documented examples detailing the use of Methyl 2,1-benzoxazole-5-carboxylate as a starting material are not extensively reported, its parent structure, anthranil, serves as a key intermediate in the synthesis of dyes, fragrances, and pharmaceuticals. chemimpex.com The presence of the methyl carboxylate group at the 5-position offers a functional handle for further chemical modifications, potentially allowing for its incorporation into larger, more complex molecules through reactions such as hydrolysis, amidation, or reduction.
Exploration in Advanced Materials and Organic Electronics
The broader class of benzoxazole (B165842) derivatives has garnered significant attention in the fields of materials science and organic electronics. researchgate.net However, the exploration of the 2,1-benzoxazole scaffold in these areas is less common. Research in this field has more frequently utilized the related 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole heterocycles. These structures are known to be electron-deficient and are incorporated into conjugated polymers to create low-band-gap materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mit.edu
Derivatives of 2,1,3-benzoxadiazole have been successfully developed as fluorophores. frontiersin.orgresearchgate.net These compounds can be incorporated into larger molecular systems to act as fluorescent probes. The incorporation of electron-donating and electron-accepting groups into these heterocyclic structures allows for the tuning of their photophysical properties, such as absorption and fluorescence emission wavelengths. nih.gov The intense fluorescence and large Stokes shifts observed in some of these derivatives make them suitable for sensing applications. nih.gov While this research has focused on the 2,1,3-benzoxadiazole isomer, it suggests a potential avenue for the exploration of appropriately functionalized 2,1-benzoxazole derivatives as novel fluorophores.
In polymer science, research has often focused on polymers derived from anthranilic acid, a precursor to the anthranil scaffold. mdpi.comresearchgate.net Copolymers of aniline (B41778) and anthranilic acid have been synthesized to improve the solubility and processability of conducting polymers like polyaniline. scirp.org The carboxylic acid group in these polymers provides a versatile functional group that can interact with metal ions or be used for further modification. mdpi.com
Separately, research into fluorescent conjugated polymers has involved the incorporation of 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole units. These heterocyclic monomers, when copolymerized with units like fluorene, yield high molecular weight polymers with red-shifted absorption and emission, enhanced solubility, and reduced aggregation, making them suitable for various optical and electronic applications. mit.eduresearchgate.net
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. Research in this area has successfully utilized the 1,3-benzoxazole linkage to create ultrastable COFs. semanticscholar.orgacs.orgnih.gov These materials exhibit high thermal and chemical stability, making them suitable for applications in photocatalysis. acs.orgnih.govrsc.org The formation of the benzoxazole ring within the framework contributes to its robustness. acs.orgnih.gov The development of 2D films from benzoxazole-linked COFs has also been reported, showing potential for high-strength, high-modulus materials. researchgate.net There is currently a lack of literature describing the use of the less stable 2,1-benzoxazole (anthranil) isomer as a building block for COFs.
Contribution to Agrochemical Research as a Chemical Scaffold
The benzoxazole scaffold is an important structural motif in the discovery of new agrochemicals. mdpi.com Derivatives of benzoxazole have been shown to possess a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comnih.govresearchgate.net
While the 1,3-benzoxazole ring is more commonly found in agrochemical research, the related anthranilic acid scaffold has given rise to a major class of modern insecticides: the anthranilic diamides. nih.govmdpi.com These compounds act as potent and selective activators of insect ryanodine receptors. researchgate.net Although derived from anthranilic acid rather than a pre-formed benzoxazole ring, their development highlights the utility of this core chemical framework in agrochemical discovery. Some sources suggest that the parent anthranil structure is used in the synthesis of certain pesticides, indicating the potential relevance of the 2,1-benzoxazole scaffold in this field. chemimpex.com
Future Directions and Emerging Research Avenues for Methyl 2,1 Benzoxazole 5 Carboxylate
Development of Novel and Green Synthetic Methodologies
The synthesis of benzoxazole (B165842) cores, the foundational structure of Methyl 2,1-benzoxazole-5-carboxylate, is undergoing a paradigm shift towards more sustainable and efficient methods. Future research will likely pivot from traditional synthesis, which often involves strong acids and toxic reagents, towards greener alternatives that minimize waste and environmental impact. rsc.org
Key areas of development include:
Nanocatalysis: The use of nanocatalysts in organic transformations is a rapidly expanding field. researchgate.net For the synthesis of benzoxazoles, nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, selectivity, and stability. researchgate.netmdpi.com Researchers are exploring various nanocatalysts, such as those based on iron, copper, and zinc, to facilitate the synthesis of benzoxazole derivatives under milder and more environmentally friendly conditions. mdpi.comajchem-a.com The development of magnetically recoverable nanocatalysts further enhances their appeal by simplifying catalyst separation and recycling. researchgate.net
Ionic Liquids: Ionic liquids (ILs) are gaining attention as green catalysts and reaction media due to their low vapor pressure, high thermal stability, and recyclability. nih.govnih.govacs.org Their use in benzoxazole synthesis can lead to higher yields and cleaner reaction profiles. researchgate.net Future work will likely focus on designing task-specific ionic liquids that are tailored for specific steps in the synthesis of this compound, potentially leading to one-pot procedures that are both efficient and sustainable. nih.govacs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of benzoxazole synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net The combination of microwave heating with green catalysts like ionic liquids presents a promising avenue for the rapid and efficient synthesis of this compound. researchgate.net
Continuous Flow Systems: A life cycle assessment comparing traditional batch synthesis with continuous flow systems for 2-aryl benzoxazoles has demonstrated the environmental superiority of the latter. rsc.org Flow chemistry offers better control over reaction parameters, improved safety, and easier scalability, while significantly reducing carbon emissions and solvent usage. rsc.org
| Synthetic Approach | Key Advantages | Representative Catalyst/Condition |
| Nanocatalysis | High efficiency, selectivity, reusability. researchgate.net | FeTPPCl nanostructure, ZnO@Fe3O4 core-shell. mdpi.com |
| Ionic Liquids | Green reaction media, high yields, recyclability. nih.govnih.govacs.org | 1-butylpyridinium iodide, Brønsted acidic ionic liquid gel. nih.govnih.govacs.org |
| Microwave-Assisted | Reduced reaction times, improved yields. researchgate.net | [Bmim]PF6 ionic liquid under solvent-free conditions. researchgate.net |
| Continuous Flow | Reduced environmental impact, enhanced safety and scalability. rsc.org | Oxygen-flow chemistry with OMS catalysts. rsc.org |
Advanced Mechanistic Elucidation through Modern Spectroscopic Tools
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones. While general mechanisms for benzoxazole synthesis have been proposed, detailed studies on specific derivatives are often lacking. researchgate.netorganic-chemistry.org
Future research should employ a combination of modern spectroscopic and computational techniques to probe the intricate details of the reaction pathways. This includes:
In-situ Spectroscopic Monitoring: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information about the formation of intermediates and transition states during the reaction.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to identify and characterize transient species, providing valuable insights into the reaction mechanism. researchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies, and predict the stability of intermediates and transition states. acs.orgnih.gov This theoretical approach, when combined with experimental data, can provide a comprehensive understanding of the reaction mechanism.
A combined experimental and theoretical approach has been suggested for the oxidative cyclization of ortho-iminophenols to benzoxazoles, proposing a concerted reductive elimination mechanism. acs.org The application of such detailed mechanistic studies to the synthesis of this compound will be a key area of future research.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. arxiv.orgmit.edu For a target molecule like this compound, AI can play a significant role in several areas:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, breaking it down into simpler, commercially available starting materials. arxiv.orgnih.govnih.gov This can help chemists to identify novel and more efficient synthetic strategies.
Reaction Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for maximizing the yield of a desired product.
Discovery of Novel Reactions: AI algorithms can analyze vast amounts of chemical data to identify new patterns and predict novel chemical transformations that could be used to synthesize benzoxazole derivatives.
The development of AI models specifically trained on heterocyclic chemistry will be crucial for accelerating the discovery and synthesis of new functional molecules like this compound. nih.govchemrxiv.org
Deeper Computational Exploration of Molecular Dynamics and Intermolecular Interactions
Computational chemistry offers powerful tools for understanding the structure, properties, and interactions of molecules at the atomic level. tandfonline.com For this compound, future computational studies will likely focus on:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules in different environments (e.g., in solution, in a crystal lattice, or bound to a biological target).
Quantum Chemical Calculations: High-level quantum chemical calculations can be used to accurately predict various molecular properties, such as electronic structure, spectroscopic signatures, and reactivity. nih.gov
Analysis of Intermolecular Interactions: Techniques like Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions that govern the packing of molecules in the solid state. This is particularly important for understanding the properties of materials derived from this compound.
These computational approaches will be invaluable for designing new derivatives with tailored properties and for predicting their behavior in various applications. tandfonline.comnih.gov
Expansion into New Material Science Applications
Benzoxazole derivatives are known to possess interesting photophysical properties, making them attractive candidates for applications in material science. globalresearchonline.net One of the most promising areas is in the development of organic light-emitting diodes (OLEDs). spiedigitallibrary.org
Future research in this area will focus on:
Designing Novel Emitters: By systematically modifying the structure of this compound, it may be possible to tune its emission color and improve its quantum efficiency, leading to the development of new and improved OLED materials. spiedigitallibrary.orgresearchgate.netcambridge.orgtaylorfrancis.com
Exploring Other Applications: The unique electronic and photophysical properties of benzoxazole derivatives could also be exploited in other areas of material science, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors. globalresearchonline.net
The synthesis of novel benzoxazole-based liquid crystals containing an ethynyl (B1212043) group has been reported, highlighting the potential for this class of compounds in advanced materials. globalresearchonline.net
Challenges and Perspectives in High-Yield and Scalable Synthesis
While significant progress has been made in the synthesis of benzoxazoles, several challenges remain in achieving high-yield and scalable production of specific derivatives like this compound.
Current challenges include:
Cost-Effectiveness: The cost of starting materials, catalysts, and solvents can be a significant barrier to large-scale synthesis.
Purification: The separation of the desired product from byproducts and unreacted starting materials can be challenging and often requires energy-intensive purification techniques like column chromatography.
Sustainability: Many traditional synthetic methods generate significant amounts of waste and use hazardous reagents, which is a major concern from an environmental perspective. rsc.org
Future perspectives for overcoming these challenges include:
Process Intensification: The adoption of continuous flow manufacturing can lead to more efficient, safer, and more sustainable production processes. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry and will be a major focus of future research.
A practical and scalable route for the synthesis of oxazoles directly from carboxylic acids has been demonstrated, showcasing the potential for developing efficient and scalable methods for related heterocyclic compounds. acs.org
Q & A
Q. Q1. What are the common synthetic routes for Methyl 2,1-benzoxazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of Methyl-3-amino-4-hydroxybenzoate with substituted aryl acids under reflux conditions. For example, refluxing with excess aryl acid for 15 hours yields the benzoxazole core, followed by ice quenching to precipitate the product . Key factors affecting yield include:
- Catalyst selection : Acidic or basic catalysts can alter cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Temperature : Prolonged reflux (e.g., 12–24 hours) improves conversion but risks side reactions.
Q. Q2. What advanced analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ester carbonyl at ~165 ppm, benzoxazole protons at 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 208.0372 for CHNO) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsion angles critical for confirming regiochemistry .
Advanced Mechanistic Insights
Q. Q3. How do substituents at the 3-position influence the reactivity of benzoxazole derivatives?
Substituents (e.g., Cl, NO) alter electronic density, affecting cyclization and stability:
- Electron-withdrawing groups (EWGs) : Accelerate cyclization by stabilizing transition states (e.g., 3-chloro derivatives form at 78% yield in DMF) .
- Steric effects : Bulky groups (e.g., phenyl) may hinder ring closure, requiring longer reaction times.
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4. What methodologies are used to evaluate the bioactivity of this compound derivatives?
- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorescence polarization.
- Computational docking : Tools like AutoDock Vina model binding affinities to predict activity .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) screen for antitumor potential.
Key Finding : Ester groups enhance membrane permeability, while 5-carboxylate improves solubility for in vitro studies .
Resolving Spectral Data Contradictions
Q. Q5. How can researchers address discrepancies in HRMS or NMR data during characterization?
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates).
- Tautomerism analysis : Dynamic NMR at variable temperatures resolves equilibrium between oxazole and isomeric forms .
- Cross-validation : Compare experimental HRMS with theoretical values (e.g., CHNO: calc. 208.0372, exp. 208.0368) .
Computational and Crystallographic Challenges
Q. Q6. What are the best practices for refining crystal structures of this compound using SHELX?
- Data collection : Use high-resolution (<1.0 Å) datasets to resolve light atoms (e.g., oxygen).
- SHELXL refinement : Apply restraints for disordered ester groups and anisotropic displacement parameters .
- Validation : Check R-factors (R < 5%) and electron density maps for missing hydrogen bonds.
Stability and Degradation Studies
Q. Q7. How does pH influence the stability of this compound in aqueous solutions?
- Acidic conditions (pH < 3) : Ester hydrolysis occurs, forming 2,1-benzoxazole-5-carboxylic acid.
- Basic conditions (pH > 9) : Ring-opening reactions dominate, producing amine intermediates.
- Storage recommendation : Store at 4°C in anhydrous DMSO to prevent hydrolysis .
Reaction Optimization for Scale-Up
Q. Q8. What strategies minimize byproducts during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
